molecular formula C9H8O5 B097237 4-(Carboxymethoxy)benzoic acid CAS No. 19360-67-9

4-(Carboxymethoxy)benzoic acid

Cat. No.: B097237
CAS No.: 19360-67-9
M. Wt: 196.16 g/mol
InChI Key: LABJFIBQJFPXHZ-UHFFFAOYSA-N
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Description

4-(Carboxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid, characterized by the presence of a carboxymethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including materials science and coordination chemistry .

Scientific Research Applications

4-(Carboxymethoxy)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

4-(Carboxymethoxy)benzoic acid is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

4-(Carboxymethoxy)benzoic acid, also known as H4TCBA, has been used as a structure-directing agent to prepare inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . These clusters, which include zinc and cobalt, are the primary targets of H4TCBA .

Mode of Action

H4TCBA interacts with its targets, the metal-hydroxyl clusters, through hydro/solvothermal reactions . The multiple coordination system originated from the branching out carboxylate groups in H4TCBA ligands results in the formation of multi-stranded helical chains in the high-dimensional metal-organic frameworks .

Biochemical Pathways

It’s known that the compound plays a role in the formation of inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . These frameworks have a variety of applications, including in the field of materials science .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could impact its bioavailability.

Result of Action

The interaction of H4TCBA with metal-hydroxyl clusters results in the formation of inorganic-organic hybrid frameworks . These frameworks have unique properties, such as the ability to emit strong blue light under ultraviolet light . Additionally, some of these frameworks show typical paramagnetic behavior and an interesting partial spin-crossover .

Action Environment

The action of H4TCBA is influenced by environmental factors such as temperature and pH . For instance, the formation of the inorganic-organic hybrid frameworks involves heating to 80°C . Furthermore, the pH of the reaction mixture is adjusted to 1 with concentrated HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Carboxymethoxy)benzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction typically requires acidic or basic conditions to facilitate the esterification and subsequent hydrolysis steps .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(Carboxymethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(Carboxymethoxy)benzoic acid is unique due to the presence of both carboxyl and methoxy groups, which confer distinct chemical and physical properties. This dual functionality allows for diverse reactivity and applications in various fields, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABJFIBQJFPXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172969
Record name 4-(Carboxymethoxy)benzoic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19360-67-9
Record name 4-(Carboxymethoxy)benzoic acid
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Record name 4-(Carboxymethoxy)benzoic acid
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Record name 19360-67-9
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Record name 4-(Carboxymethoxy)benzoic acid
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Record name 4-(carboxymethoxy)benzoic acid
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Record name 4-(CARBOXYMETHOXY)BENZOIC ACID
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Synthesis routes and methods

Procedure details

4-Methoxycarbonylmethoxy-benzoic acid methyl ester 1 (50 grams, 223 mmol) was added to a solution of 2.5 M sodium hydroxide (250 mL) and heated to 80° C. for 5 hours. The reaction mixture was dilated with water (100 mL) and pH adjusted to 1 with concentrated HCl. Crude 76 was filtered, dried and given hot ethyl acetate slurry to give 76 (40 grams, 91.4%) as a white powder. M.p: >280° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Carboxymethoxy)benzoic acid contribute to the formation of coordination polymers?

A1: this compound acts as an organic linker in the formation of coordination polymers due to its ability to coordinate with metal ions through its carboxylate groups. In the study by [], this compound (abbreviated as H2L1) interacts with Cadmium(II) ions to form a one-dimensional double chain structure. The carboxylate groups of the H2L1 anions bridge adjacent Cadmium(II) atoms, providing the structural foundation for the polymeric chain. This highlights the role of this compound as a building block for the assembly of metal-organic frameworks.

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